ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carboxamide intermediate. This intermediate is then subjected to cyclization reactions with various reagents to form the thieno[3,4-d]pyridazine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(furan-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Lacks the trifluoromethoxy group, which may result in different electronic properties and biological activities.
Methyl 5-(furan-2-carboxamido)-4-oxo-3-(4-methoxyphenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O6S/c1-2-31-20(30)16-13-10-34-18(25-17(28)14-4-3-9-32-14)15(13)19(29)27(26-16)11-5-7-12(8-6-11)33-21(22,23)24/h3-10H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRLYMWRBOKSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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